molecular formula C9H11BrN2O2 B166326 Metobromuron CAS No. 3060-89-7

Metobromuron

Cat. No.: B166326
CAS No.: 3060-89-7
M. Wt: 259.1 g/mol
InChI Key: WLFDQEVORAMCIM-UHFFFAOYSA-N
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Description

Metobromuron is a phenylurea herbicide primarily used for pre-emergence control of broad-leaved weeds and grasses. It is moderately soluble in water and quite volatile, with a moderate risk of leaching into groundwater. This compound is moderately persistent in soil and water systems and has a low mammalian toxicity but a high potential to bioaccumulate. It is classified as an irritant and is moderately toxic to birds, most aquatic organisms, and earthworms .

Mechanism of Action

Target of Action

Metobromuron is a pre-emergence herbicide . It belongs to the chemical family of ureas and is classified as an inhibitor of photosynthesis . The primary target of this compound is the photosynthetic pathway of plants .

Mode of Action

This compound acts by inhibiting photosynthesis in susceptible weeds . It is mainly absorbed by the roots and transported acropetally within the plant after uptake . This interaction with its targets leads to the destruction of the chloroplasts, thereby inhibiting the photosynthetic process .

Biochemical Pathways

The affected biochemical pathway is the photosynthetic pathway. By inhibiting photosynthesis, this compound disrupts the plant’s ability to convert light energy into chemical energy, which is crucial for the plant’s growth and survival .

Pharmacokinetics

This compound is moderately soluble in water and quite volatile . There is a moderate risk that it may leach to groundwater . It is moderately persistent in soil systems and may also be persistent in water bodies, depending upon conditions . It has a high potential to bioaccumulate . These properties impact the bioavailability of this compound in the environment.

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the plant. By inhibiting photosynthesis, the plant is unable to produce the energy it needs to grow and survive, leading to its eventual death .

Action Environment

Environmental factors such as temperature, light, relative humidity of air, and soil can influence the availability of this compound at the sites of uptake and translocation to the site of action . For instance, this compound’s efficacy may be reduced when applied on soils with a high organic matter content . Moreover, it is moderately persistent in soil systems and may also be persistent in water bodies, depending upon conditions . These factors can influence this compound’s action, efficacy, and stability in the environment.

Biochemical Analysis

Biochemical Properties

Metobromuron plays a significant role in biochemical reactions by inhibiting photosynthetic electron transport at photosystem II (PSII) in plants . This inhibition occurs through the binding of this compound to the D1 protein in the PSII complex, preventing the transfer of electrons and thereby disrupting the photosynthetic process . The compound interacts with various biomolecules, including the D1 protein and plastoquinone, which are essential for the normal functioning of PSII. The nature of these interactions involves competitive inhibition, where this compound competes with plastoquinone for the QB binding site on the D1 protein .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in plants. It disrupts cell function by inhibiting photosynthesis, leading to reduced energy production and eventual cell death . In addition to its impact on photosynthesis, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PSII can lead to the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components . This oxidative stress can further affect gene expression and cellular metabolism, leading to a cascade of detrimental effects on plant cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the QB site of the D1 protein in the PSII complex . This binding prevents the normal transfer of electrons from plastoquinone to the next component in the electron transport chain, effectively halting the photosynthetic process . The inhibition of electron transport leads to the accumulation of ROS, which can cause oxidative damage to cellular components such as lipids, proteins, and DNA . Additionally, this compound can induce changes in gene expression by affecting the transcriptional regulation of genes involved in stress responses and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function . This compound is moderately persistent in soil and water, which means it can remain active for extended periods under certain conditions . Over time, the compound can degrade into various metabolites, some of which may retain herbicidal activity . Long-term exposure to this compound can lead to chronic effects on cellular function, including sustained oxidative stress and disruption of metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on non-target organisms, while higher doses can lead to toxic or adverse effects . In animal studies, high doses of this compound have been associated with liver and kidney toxicity, as well as potential carcinogenic effects . Threshold effects have also been observed, where certain dosages result in significant physiological changes, such as alterations in enzyme activity and metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its degradation and detoxification . The compound is metabolized by enzymes such as cytochrome P450 monooxygenases, which introduce hydroxyl groups to facilitate further breakdown . These metabolic reactions can lead to the formation of intermediate metabolites, which may undergo conjugation with glutathione or other molecules to enhance their excretion . The metabolic pathways of this compound can also affect metabolic flux and the levels of certain metabolites in the organism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can be absorbed by plant roots and translocated to aerial parts, where it exerts its herbicidal effects . Transporters and binding proteins may facilitate the movement of this compound within the plant, affecting its localization and accumulation . The distribution of this compound can also be influenced by environmental factors such as soil composition and moisture levels .

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts, where it targets the PSII complex . The compound’s activity is dependent on its ability to reach and bind to the D1 protein in the thylakoid membranes of chloroplasts . Post-translational modifications and targeting signals may play a role in directing this compound to specific compartments within the cell . The localization of this compound within chloroplasts is crucial for its effectiveness as a herbicide, as it ensures direct interaction with the photosynthetic machinery .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metobromuron can be synthesized through the reaction of 4-bromoaniline with methyl isocyanate, followed by methylation with dimethyl sulfate. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: In industrial settings, this compound is produced by reacting 4-bromoaniline with methyl isocyanate in the presence of a solvent and a catalyst. The reaction mixture is then subjected to methylation using dimethyl sulfate. The product is purified through crystallization or distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Metobromuron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metobromuron has several scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which gives it distinct physicochemical properties and herbicidal activity. Its moderate solubility, volatility, and persistence make it suitable for pre-emergence applications in various crops .

Properties

IUPAC Name

3-(4-bromophenyl)-1-methoxy-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFDQEVORAMCIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NC1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042157
Record name Metobromuron
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Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Hawley] White solid; [HSDB]
Record name Metobromuron
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Solubility

IN WATER: 320 PPM AT 20 °C; SOL IN METHANOL, ETHANOL, ACETONE, CHLOROFORM, At 20 °C, in water 0.88 mg/100 g; in acetone more than 100 g/100 g; in ethanol 18.2 g/100 g; in chloroform 62.5 g/100 g
Record name METOBROMURON
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Vapor Pressure

0.000003 [mmHg], 3X10-6 MM HG @ 20 °C
Record name Metobromuron
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Color/Form

CRYSTALS FROM CYCLOHEXANE, WHITE CRYSTALS

CAS No.

3060-89-7
Record name Metobromuron
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Record name Metobromuron [ANSI:BSI:ISO]
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Record name Metobromuron
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Record name METOBROMURON
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Melting Point

95-96 °C
Record name METOBROMURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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